B1575785 Temporin-1RNb

Temporin-1RNb

Cat. No.: B1575785
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1RNb is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the black-spotted frog, Rana nigromaculata . With a sequence of FLPLKKLRFGLL and a length of 12 amino acids, it is part of the temporin family, which are characterized by their short length and broad-spectrum bioactive properties . This peptide demonstrates potent activity against a range of microorganisms. Research shows it has high potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.13-8.3 µM. It is also active against Gram-negative bacteria and the fungus Candida albicans . The mechanism of action for this compound involves interaction with microbial membranes. Circular Dichroism (CD) spectra indicate that the peptide adopts a disordered structure in aqueous solution but transitions to an organized α-helical conformation in the presence of membrane-mimicking environments like SDS micelles or trifluoroethanol . This conformational change reflects its ability to bind to and disrupt anionic bacterial membranes, leading to cell death. Beyond its core antimicrobial activity, studies on temporins highlight their potential as multifunctional agents in research, with investigations into their anticancer and antiviral properties . Researchers value this compound as a model for studying host-defense peptides and for its potential in developing new antimicrobial strategies. Please note: All products and services are for research purposes only and are not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Gram+ & Gram-, Fungi, Cancer cells

sequence

FLPLKKLRFGLL

Origin of Product

United States

Molecular Biology and Biosynthesis of Temporin 1rnb

Gene Cloning and Precursor Structure

The genetic blueprint for Temporin-1RNb was identified through the molecular cloning of its encoding cDNA. nih.gov Researchers isolated the cDNA from a skin cDNA library of the black-spotted frog, Rana nigromaculata, native to Northeastern China. nih.gov This process revealed that this compound is initially synthesized as a larger precursor protein. nih.gov

Like many other AMPs from the temporin family, this compound is derived from a tripartite precursor. nih.gov This precursor protein has a typical structure that includes a signal peptide, an acidic propeptide, and the sequence of the mature, active peptide. nih.govnih.gov The precursor for this compound consists of 58-72 amino acid residues. nih.gov The discovery of similar precursor structures in different frog genera, such as Amolops and Rana, suggests a potential evolutionary link. researchgate.net

Precursor ComponentFunctionSource
Signal Peptide Directs the nascent polypeptide to the endoplasmic reticulum for secretion. nih.govnih.govbiorxiv.org
Acidic Propeptide A spacer region that is cleaved during maturation. nih.govnih.gov
Mature Peptide The final, biologically active this compound sequence. nih.gov

The precursor's structure is critical for its correct processing and transport. It begins with an N-terminal signal peptide, a short sequence of amino acids that guides the nascent protein into the secretory pathway. nih.govbiorxiv.orgtaylorandfrancis.com

Signal Peptide: A signal peptide is a short amino acid sequence, typically at the N-terminus, that directs the protein for secretion. taylorandfrancis.com Most signal peptides are composed of three distinct domains: biorxiv.orgtaylorandfrancis.comresearchgate.net

N-region: A positively charged amino-terminal section. taylorandfrancis.comresearchgate.net

H-region: A central hydrophobic core. taylorandfrancis.comresearchgate.net

C-region: A polar carboxyl-terminal region that contains the cleavage site for signal peptidase. taylorandfrancis.comresearchgate.net

This structure is recognized by the signal recognition particle (SRP), which pauses translation and directs the ribosome-protein complex to the endoplasmic reticulum, ensuring the peptide enters the secretory pathway. taylorandfrancis.com The signal peptide of the this compound precursor is described as being conserved. nih.gov

Propeptide Domain: Following the signal peptide is an acidic propeptide, also referred to as a spacer. nih.govnih.gov This domain is located between the signal peptide and the mature peptide sequence. nih.govnih.gov In many amphibian AMP precursors, this acidic region is cleaved by processing enzymes at a specific recognition site to release the mature peptide. nih.govresearchgate.net

Transcriptional and Translational Regulation Mechanisms

The synthesis of this compound is controlled at both the transcriptional and translational levels, ensuring the peptide is produced when needed. While specific regulatory pathways for this compound have not been detailed, the general mechanisms for gene expression in eukaryotes provide a framework for understanding its synthesis. iomcworld.orgwikipedia.org

Transcriptional Regulation: This is the primary level of control for gene expression and determines which genes are transcribed into messenger RNA (mRNA). iomcworld.org The process is mediated by transcription factors that bind to specific DNA sequences in the promoter region of the gene. iomcworld.org These factors can either activate or repress transcription. iomcworld.org The structure of chromatin, the complex of DNA and proteins, also plays a crucial role by making genes accessible or inaccessible for transcription. iomcworld.org

Translational Regulation: This process controls the rate at which protein is synthesized from its mRNA template. wikipedia.orgcreative-diagnostics.com It offers a more immediate way for the cell to adjust protein concentrations compared to transcriptional control. wikipedia.orgcreative-diagnostics.com Regulation primarily occurs at the initiation stage, controlling how ribosomes are recruited to the mRNA. wikipedia.orgcreative-diagnostics.com In eukaryotes, this involves a scanning mechanism where the 40S ribosomal subunit binds the 5' untranslated region (UTR) of the mRNA and moves along it to find the start codon. wikipedia.org The structure of the mRNA itself and the binding of various regulatory proteins and small non-coding RNAs can influence the efficiency of this process. iomcworld.orgcreative-diagnostics.com

Post-Translational Modifications and Maturation

After the precursor protein is synthesized via translation, it must undergo several post-translational modifications (PTMs) to become the mature and biologically active this compound peptide. thermofisher.comfrontiersin.org PTMs are crucial for increasing the functional diversity of the proteome. thermofisher.comfrontiersin.org

The key maturation steps for temporins typically include:

Proteolytic Cleavage: The precursor protein is cleaved by enzymes to remove the signal peptide and the acidic propeptide. nih.govthermofisher.com Many temporin precursors contain a specific Lys-Arg dipeptide sequence that acts as a recognition and cleavage site for prohormone convertases. nih.govresearchgate.net

C-terminal Amidation: This is a common modification for temporin peptides. nih.gov Often, the mature peptide sequence in the precursor is followed by a glycine (B1666218) residue. This glycine is used by an enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), to create an amide group at the C-terminus of the peptide. This amidation can be important for the peptide's biological activity and stability.

ModificationDescriptionEnzyme Family (Example)
Proteolytic Cleavage Excision of the signal peptide and acidic propeptide from the precursor protein.Prohormone Convertases
C-terminal Amidation Addition of an amide group to the C-terminus, often using a C-terminal glycine as a donor.Peptidylglycine alpha-amidating monooxygenase (PAM)

Structural Characterization and Biophysical Analysis of Temporin 1rnb

Primary Amino Acid Sequence

Temporin-1RNb is a relatively short peptide, typically comprising 12 amino acids. creative-peptides.comutar.edu.my Its primary sequence has been identified as FLPLKKLRFGLL . creative-peptides.comnih.govcnr.it This sequence imparts a cationic nature to the peptide, with a net positive charge attributed to the presence of lysine (B10760008) (K) and arginine (R) residues. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The sequence is also rich in hydrophobic residues, particularly leucine (B10760876) (L) and phenylalanine (F), which contribute to its amphipathic character. nih.gov

Table 1: Primary Amino Acid Sequence of this compound

Property Details
Sequence FLPLKKLRFGLL
Length 12 amino acids

| Key Residues | - Hydrophobic: Phenylalanine (F), Leucine (L), Proline (P)

  • Cationic: Lysine (K), Arginine (R) | | Source | Isolated from the skin secretions of the black-spotted frog, Rana nigromaculata, from Northeastern China. creative-peptides.comnih.govresearchgate.netresearchgate.net |
  • Secondary Structure Elucidation in Diverse Environments

    The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic feature of many membrane-active peptides. nih.gov

    In an aqueous solution, such as a neutral pH buffer, this compound does not adopt a well-defined, stable secondary structure, existing in a random coil or aperiodic conformation. nih.govresearchgate.netmdpi.com However, upon exposure to membrane-mimicking environments, it undergoes a significant conformational transition. nih.gov

    Specifically, in the presence of:

    Trifluoroethanol (TFE): A solvent known to promote helical structures, this compound adopts an α-helical conformation. Studies have shown this transition occurs in solutions containing 30% to 50% TFE. nih.govresearchgate.netmdpi.com

    Sodium Dodecyl Sulfate (B86663) (SDS): In the presence of SDS micelles, which mimic the negatively charged surface of bacterial membranes, the peptide also folds into an organized, α-helical structure. nih.govresearchgate.netmdpi.com This transition in SDS solution highlights the peptide's potential to interact with and insert into anionic membranes. nih.gov

    This disorder-to-helix transition is a critical aspect of its function, suggesting that the helical conformation is the biologically active form when interacting with target cell membranes. mdpi.com

    Table 2: Conformational States of this compound in Different Solvents

    Environment Predominant Secondary Structure
    Aqueous Buffer (e.g., water, neutral pH buffer) Aperiodic/Random Coil
    50% Trifluoroethanol (TFE) α-helical
    30 mM Sodium Dodecyl Sulfate (SDS) α-helical

    The interaction with lipid bilayers is a key determinant of the structure and stability of this compound. The amphipathic nature of the peptide, with its distinct hydrophobic and polar faces, drives its insertion into membranes. nih.govmdpi.com Upon interacting with model membranes, particularly those containing negatively charged phospholipids (B1166683), the peptide folds into a stable α-helix. nih.govnih.govmdpi.com This induced helicity is crucial for its biological activity. The stability of this α-helical structure within the membrane allows the peptide to disrupt the lipid bilayer. biorxiv.org The orientation of the helix, often parallel to the membrane surface at low peptide concentrations, is a factor in its mechanism of action. nih.gov

    Conformational Transitions in Aqueous and Hydrophobic Milieus (e.g., TFE, SDS, Octanol Solvent)

    Higher-Order Structures and Aggregation Behavior (e.g., Oligomerization)

    While the monomeric α-helical structure of temporins interacting with membranes is well-documented, there is evidence to suggest that these peptides can form higher-order structures, such as oligomers. biorxiv.org The self-association of peptides within the membrane can be a critical step in the formation of pores or other disruptive structures. nih.govembopress.org For some temporins, the formation of hetero-oligomers with other temporin variants has been observed, which can modulate their activity. biorxiv.org The ability of this compound to self-assemble into higher-order structures within the lipid bilayer is an area of ongoing research, with such aggregation believed to be linked to its mechanism of membrane permeabilization.

    Advanced Spectroscopic and Biophysical Techniques for Structure Determination

    A variety of biophysical techniques are employed to characterize the structure of peptides like this compound. inixium.comitaca-sb.itwyatt.com

    Circular Dichroism (CD) spectroscopy is a primary tool used to monitor the secondary structure of this compound in different environments. harvard.eduupc.edu CD spectra of this compound in aqueous buffer are characteristic of a random coil, lacking the distinct peaks associated with ordered structures. nih.govresearchgate.net In contrast, when the peptide is placed in membrane-mimicking environments like TFE or SDS solutions, the CD spectra show a dramatic change. nih.govresearchgate.netmdpi.com The appearance of negative bands around 208 nm and 222 nm and a positive band around 190-195 nm are indicative of a significant α-helical content. nih.govresearchgate.net These CD studies provide direct evidence for the environment-dependent conformational plasticity of this compound. nih.gov

    Table 3: Summary of Circular Dichroism (CD) Spectroscopy Findings for this compound

    Condition Observed CD Spectrum Characteristics Inferred Secondary Structure
    In water/buffer Lacks distinct peaks for ordered structures Aperiodic/Random Coil
    In 30 mM SDS or 50% TFE Negative bands near 208 and 222 nm; Positive band near 190-195 nm α-helical

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Detailed high-resolution three-dimensional structures of this compound determined by Nuclear Magnetic Resonance (NMR) spectroscopy are not yet available in public databases. However, spectroscopic analysis using complementary techniques provides significant insight into its structural behavior.

    Circular Dichroism (CD) spectroscopy studies have been instrumental in characterizing the secondary structure of this compound in various solvent environments, which serve as mimics for aqueous physiological conditions and the hydrophobic environment of a cell membrane. nih.gov In an aqueous solution, this compound adopts a largely aperiodic or random coil conformation. nih.gov This lack of a defined structure is common for many temporins in a hydrophilic environment. mdpi.com

    Upon introduction into membrane-mimicking environments, such as 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles, this compound undergoes a significant conformational transition. nih.gov In these environments, the peptide folds into an organized α-helical structure. nih.gov This induced helicity is a hallmark of many antimicrobial peptides and is believed to be critical for their interaction with and disruption of bacterial cell membranes. The transition from a disordered state to an ordered α-helix upon encountering a hydrophobic environment highlights the peptide's potential to interact with anionic membranes. nih.gov

    Solvent/EnvironmentPredominant ConformationSpectroscopic MethodReference
    WaterAperiodic (Random Coil)Circular Dichroism nih.gov
    50% Trifluoroethanol (TFE)α-HelicalCircular Dichroism nih.gov
    30 mM Sodium Dodecyl Sulfate (SDS)α-HelicalCircular Dichroism nih.gov

    Molecular Dynamics Simulations for Conformational Prediction

    To date, specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been published in peer-reviewed literature. However, MD simulation is a powerful computational technique used extensively to predict and analyze the conformational dynamics of similar peptides, providing insights that are complementary to experimental methods like NMR and CD spectroscopy.

    For a peptide like this compound, MD simulations could be employed to achieve several key objectives. Firstly, they can predict the peptide's conformational ensemble in different environments, such as in aqueous solution and embedded within a model lipid bilayer mimicking a bacterial membrane. These simulations can corroborate experimental findings, for instance, by showing a stable α-helical structure within a simulated membrane environment.

    Secondly, MD simulations can provide an atomic-level view of the peptide's interaction with the membrane. This includes predicting the depth of insertion of the peptide into the lipid bilayer, the orientation of the helical axis relative to the membrane normal, and the specific interactions between peptide residues and lipid headgroups or acyl chains. Such simulations are crucial for understanding the initial steps of the antimicrobial mechanism.

    Furthermore, these computational studies can explore the propensity of this compound to form aggregates or oligomers in solution or on the membrane surface. The formation of higher-order structures can be essential for the pore-forming or membrane-disrupting activities of many antimicrobial peptides. By simulating a system with multiple peptide molecules, researchers can observe self-assembly processes and characterize the resulting oligomeric structures.

    Potential Research Question for this compoundInsight Provided by Molecular Dynamics (MD)Relevance
    What is the stable 3D conformation in a membrane?Prediction of secondary and tertiary structure (e.g., α-helix) within a simulated lipid bilayer.Complements experimental data (CD/NMR) and validates the functionally relevant structure.
    How does this compound orient and insert into a bacterial membrane?Atomic-level details of peptide-lipid interactions, insertion depth, and tilt angle.Elucidates the mechanism of membrane perturbation.
    Does this compound form pores or aggregates?Simulation of multiple peptides to observe self-assembly, oligomerization, and potential pore formation.Helps to understand the specific mechanism of membrane disruption (e.g., toroidal pore, barrel-stave).
    What is the role of specific amino acids?In-silico mutation studies (e.g., substituting a key lysine or leucine) to predict effects on structure and membrane interaction.Guides the design of more potent or selective peptide analogs.

    Mechanisms of Action at the Subcellular and Molecular Levels

    Membrane Interaction and Permeabilization

    Temporin-1RNb's primary mode of action involves a multi-step process of binding to and permeabilizing the cell membrane. mdpi.comutar.edu.mynih.govnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.govnih.gov This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.

    Electrostatic Interactions with Anionic Cellular Membranes

    The initial contact between this compound and a microbial cell is largely driven by electrostatic forces. researchgate.netbiorxiv.orgnih.govnih.govresearchgate.net Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which impart a net negative charge to the surface. nih.govfrontiersin.org this compound, being a cationic peptide, is electrostatically attracted to these anionic surfaces. researchgate.netresearchgate.net This initial binding is a crucial step that concentrates the peptide at the membrane interface, facilitating subsequent disruptive actions. researchgate.net The presence of positively charged residues in the peptide's sequence is fundamental to this interaction. researchgate.netresearchgate.net

    Peptide Insertion and Membrane Disruption Models (e.g., Toroidal Pores)

    Following the initial electrostatic binding, this compound inserts into the lipid bilayer, leading to membrane disruption. utar.edu.mynih.gov Several models have been proposed to describe this process, with the "toroidal pore" model being one of the most widely accepted for many antimicrobial peptides. utar.edu.myresearchgate.net In this model, the peptides aggregate and induce the lipid monolayers to bend inward, creating a water-filled pore where the peptide molecules line the inner surface alongside the lipid head groups. mdpi.comresearchgate.net This structure disrupts the membrane's barrier function, allowing for the leakage of intracellular contents. nih.govresearchgate.net The formation of these pores is a dynamic process, and the exact mechanism can be influenced by peptide concentration and lipid composition. mdpi.comresearchgate.net

    Lipid Sequestration and Tubule Formation

    Membrane Selectivity and Differential Lytic Effects

    This compound exhibits a degree of selectivity in its lytic activity, a characteristic common to many antimicrobial peptides. nih.govnih.govresearchgate.netnih.gov This selectivity is primarily based on the differences in lipid composition between microbial and mammalian cell membranes. As previously mentioned, bacterial membranes are enriched in anionic phospholipids, which promotes the initial electrostatic attraction and binding of the cationic this compound. researchgate.netfrontiersin.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine, resulting in a weaker electrostatic interaction with the peptide. researchgate.net This difference in surface charge is a key determinant of the peptide's preferential activity against microbial cells.

    Potential Interactions with Intracellular Targets

    While the primary mechanism of action for this compound is the disruption of the cell membrane, the possibility of interactions with intracellular targets cannot be entirely dismissed. researchgate.netnih.gov For some antimicrobial peptides, once the membrane has been permeabilized, they can enter the cytoplasm and interfere with essential cellular processes. nih.gov Research on other temporin analogues suggests that after compromising the membrane, peptides can be taken up by the cell and may interact with subcellular structures. researchgate.net However, specific studies detailing the intracellular targets of this compound are limited, and membrane permeabilization remains its most well-documented and primary mode of action. sci-hub.se

    Modulatory Effects on Cellular Processes and Signaling Pathways

    Emerging research indicates that this compound and its close analogs exert significant influence over fundamental cellular activities, including cell viability and inflammatory responses. These effects are underpinned by the peptide's ability to interact with and modulate key signaling pathways within the cell.

    Impact on Cell Viability and Pro-inflammatory Cytokine Expression

    Detailed studies on a closely related peptide, referred to as Temporin-Rb, have provided critical insights into the bioactivity of this molecular class. In studies involving A549 human lung carcinoma cells, treatment with this peptide resulted in a dose- and time-dependent decrease in cell viability. researchgate.net This cytotoxic effect is a cornerstone of its potential as an anticancer agent.

    Beyond its impact on cell survival, the peptide demonstrates notable immunomodulatory properties. Research has shown that it can significantly alter the expression levels of pro-inflammatory cytokines. researchgate.net Specifically, the expression of Transforming Growth Factor-beta (TGFβ) and Interleukin-1 beta (IL-1β) were substantially modified in A549 cells upon exposure to the peptide. researchgate.net Enzyme-linked immunosorbent assay (ELISA) data further substantiated these findings, confirming the peptide's capacity to modulate the production of TGFβ. researchgate.net This suggests a direct influence on the cellular mechanisms governing inflammation.

    The table below summarizes the observed effects of a temporin peptide, closely analogous to this compound, on pro-inflammatory gene expression in A549 cells.

    Cellular ProcessAffected MoleculeObserved EffectCell Line
    InflammationTransforming Growth Factor-beta (TGFβ)Pronounced alteration in expression (15-fold change)A549
    InflammationInterleukin-1 beta (IL-1β)Substantial alteration in expressionA549
    Cell Viability-Dose- and time-dependent reductionA549

    Modulation of Key Signaling Pathways

    The observed changes in cytokine expression strongly suggest that this compound interacts with specific intracellular signaling pathways. The significant modulation of TGFβ points towards the peptide's potential to influence the TGFβ signaling pathway, a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune responses. researchgate.net By targeting this pathway, this compound could effectively modulate immune cell responses.

    Furthermore, the broader family of temporin peptides has been shown to interact with other critical signaling cascades. For instance, some temporin analogs have been found to modulate the MyD88-dependent signaling pathway, which plays a crucial role in the innate immune response by mediating the effects of Toll-like receptors (TLRs). This modulation leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While direct evidence for this compound is still emerging, the activities of its analogs suggest a plausible mechanism of action involving the intricate regulation of inflammatory signaling.

    Computational studies have also been employed to predict the therapeutic potential of this compound. These investigations have utilized this compound as a template for designing novel anticancer peptides, highlighting its predicted ability to disrupt the negatively charged membranes of cancer cells. researchgate.net This theoretical framework aligns with the known membrane-permeabilizing capabilities of many antimicrobial peptides and provides a basis for its observed effects on cell viability.

    Biological Activities and Functional Roles in Model Systems

    Antimicrobial Activity Spectrum and Potency

    Temporin-1RNb exhibits broad-spectrum antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net This peptide, isolated from the skin secretions of the black-spotted frog, Rana nigromaculata, possesses three positive charges, contributing to its potent antimicrobial action. nih.gov

    Activity against Gram-Positive Bacterial Strains

    This compound displays high potency against Gram-positive bacteria. nih.govresearchgate.net Studies have reported its Minimum Inhibitory Concentration (MIC) to be in the range of 3.13-8.3 μM against these strains. nih.govresearchgate.net The temporin family, in general, is known for its strong activity against Gram-positive bacteria, including antibiotic-resistant pathogens. nih.govfrontiersin.orgnih.gov The mechanism of action is believed to involve the disruption of the bacterial membrane. nih.gov

    Table 1: Antimicrobial Activity of this compound and Related Peptides against Gram-Positive Bacteria

    Peptide/Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
    This compound Gram-positive bacteria 3.13-8.3 μM nih.govresearchgate.net
    Temporin A Staphylococcus aureus <3.9 µg/mL jcpres.com
    Temporin A Staphylococcus epidermidis <3.9 µg/mL jcpres.com
    Temporin B (native) Gram-positive bacteria Active nih.gov

    Activity against Gram-Negative Bacterial Strains

    The activity of this compound against Gram-negative bacteria is also notable, with a reported MIC range of 12.5-25.0 μM. nih.govresearchgate.net While many temporins are more effective against Gram-positive bacteria, some, including this compound, demonstrate a broader spectrum of activity. frontiersin.orgnih.gov The introduction of additional positive charges in temporin analogs has been shown to enhance their activity against Gram-negative bacteria. frontiersin.org

    Table 2: Antimicrobial Activity of this compound and Related Peptides against Gram-Negative Bacteria

    Peptide/Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
    This compound Gram-negative bacteria 12.5-25.0 μM nih.govresearchgate.net
    Temporin A Klebsiella pneumoniae 64–125 µg/mL jcpres.com
    Temporin A Escherichia coli No activity jcpres.com

    Antifungal Activity

    This compound has demonstrated potent antifungal activity. nih.govresearchgate.net Specifically, it is effective against Candida albicans, with a reported MIC range of 6.25-12.5 μM. nih.govresearchgate.net The temporin family of peptides is recognized for its activity against various fungal pathogens. nih.govasm.org

    Table 3: Antifungal Activity of this compound and Related Peptides

    Peptide/Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
    This compound Candida albicans 6.25-12.5 μM nih.govresearchgate.net

    Antiviral Activity within the Temporin Family

    While specific studies on the antiviral activity of this compound are limited, the broader temporin family has shown promising antiviral properties. mdpi.comuniroma1.it Members of the temporin family have been reported to inhibit the replication of various DNA and RNA enveloped viruses. mdpi.comuniroma1.it For instance, Temporin G has been shown to be effective against Herpes Simplex Virus-1 (HSV-1) and John Cunningham polyomavirus (JCPyV) by interacting with viral glycoproteins or affecting the early stages of the viral life cycle. mdpi.com Similarly, Temporin B has demonstrated virucidal activity against HSV-1 by disrupting the viral envelope. asm.orguniroma1.it These findings suggest a potential for temporins, as a class of peptides, to be developed as broad-spectrum antiviral agents. mdpi.com

    Anticancer Activity in Malignant Cell Line Models

    In addition to its antimicrobial properties, the temporin family, including related compounds, has been investigated for its anticancer potential. nih.goviiitd.edu.inplos.org Temporin-like peptides have been shown to exhibit cytotoxic activity against various human cancer cell lines. iiitd.edu.in For example, Temporin-1CEa, another temporin peptide, has demonstrated rapid cytotoxicity against human breast cancer cell lines. iiitd.edu.inplos.org

    Differential Membrane Interaction with Malignant Cell Models

    The anticancer mechanism of temporins is largely attributed to their interaction with the membranes of malignant cells. nih.goviiitd.edu.inplos.org These peptides, due to their cationic and amphipathic nature, can selectively target and disrupt the membranes of cancer cells, which often have a different lipid composition and a more negative surface charge compared to normal cells. nih.gov This interaction can lead to membrane permeabilization, the formation of pores, and ultimately, cell death through necrosis or apoptosis. nih.goviiitd.edu.in Studies on Temporin-1CEa have shown that it can induce profound morphological changes in cancer cells, disrupt membrane integrity, increase membrane permeability, and cause the release of intracellular components. iiitd.edu.inplos.org The selective killing of cancer cells by peptides like temporin-SHf is thought to be influenced by the specific composition and fluidity of the cancer cell membrane. nih.gov

    Table 4: Compound Names Mentioned

    Compound Name
    This compound
    Temporin-1RNa
    Brevinin-2RNa
    Temporin B
    Temporin G
    Temporin A
    Temporin L
    Pro3-TL
    Gln3-TA
    Temporin-1CEb
    DK5
    LK6
    Brevinin-1BYa
    Temporin-1CEa
    Temporin-SHf
    Brevinin-1RL1
    TB-YK
    Ac-DEVD-fmk
    Ac-IETD-fmk
    Ac-LEHD-fmk
    FITC
    DiI
    EthD-1
    Apidaecin B
    Tariquidar
    Biricodar
    Annamycin
    Mitotane
    Laniquidar

    Role in Amphibian Innate Immunity and Chemical Defense

    The skin of amphibians is a critical interface between the organism and its environment, providing a primary barrier against pathogens and predators. A key component of this protective system is the secretion of a diverse array of bioactive molecules, among which antimicrobial peptides (AMPs) are fundamental to the innate immune response. mdpi.com this compound, a peptide isolated from the skin secretions of the black-spotted frog, Rana nigromaculata, is a significant contributor to this first line of defense. mdpi.comresearchgate.net

    As an integral part of the amphibian innate immune system, this compound functions as a potent, broad-spectrum antimicrobial agent. mdpi.comresearchgate.net The innate immune system provides immediate, non-specific protection against a wide range of foreign invaders. frontiersin.org Peptides like this compound are secreted onto the frog's skin, where they can directly encounter and neutralize potential threats such as bacteria and fungi. mdpi.comresearchgate.net This secretion acts as a powerful chemical defense mechanism, preventing infections and maintaining the health of the amphibian in environments rich with microorganisms. researchgate.net

    The primary mechanism through which many temporins and other AMPs exert their antimicrobial effect is by disrupting the cellular membranes of pathogens. researchgate.netnih.gov While the precise mechanism for this compound is part of the broader temporin family action, these peptides typically interact with and permeabilize the microbial plasma membrane, leading to cell death. researchgate.net This mode of action is generally non-specific to receptors, which reduces the likelihood of pathogens developing resistance. researchgate.net The structure of temporins, which often adopt an amphipathic α-helical conformation in membrane-like environments, is crucial for this membrane-disrupting activity. researchgate.netiiarjournals.orgnih.gov

    Research has quantified the potent antimicrobial efficacy of this compound against a variety of microorganisms. It demonstrates significant activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting its role as a versatile defender in the frog's innate immune arsenal (B13267). mdpi.comresearchgate.net

    Detailed Research Findings: Antimicrobial Activity of this compound

    The effectiveness of this compound is measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. Studies have revealed that this compound has a high potency, particularly against Gram-positive bacteria. mdpi.comresearchgate.net

    MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μM)Reference
    Staphylococcus aureusGram-positive bacterium3.13 mdpi.com
    Bacillus cereusGram-positive bacterium3.13 mdpi.com
    Streptococcus lactisGram-positive bacterium3.13 mdpi.com
    Escherichia coliGram-negative bacterium12.5 mdpi.com
    Pseudomonas aeruginosaGram-negative bacterium12.5 mdpi.com
    Candida albicansFungus6.25 mdpi.com

    The secretion of peptides like this compound is a dynamic process. In some amphibians, the production and release of AMPs can be influenced by environmental factors and the presence of pathogens, ensuring that this chemical defense is available when needed. plos.org The combined action of a suite of different peptides, often released simultaneously, can result in synergistic effects, providing an even more robust defense than any single peptide could alone. This peptide cocktail is a sophisticated evolutionary adaptation, forming a chemical shield that is crucial for the survival of amphibians in their diverse and often challenging habitats. mdpi.comfrontiersin.org

    Structure Activity Relationship Sar Studies and Rational Peptide Design

    Impact of Amino Acid Substitutions on Activity and Conformation

    The biological activity and three-dimensional shape of temporins are intricately linked to their amino acid sequence. nih.gov Modifications to this sequence, even minor ones, can lead to significant changes in their function.

    The balance between a peptide's net positive charge and its hydrophobicity is a critical determinant of its antimicrobial and cytotoxic properties. nih.govmdpi.com

    Cationicity : Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), generally enhances the initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com This can lead to improved antimicrobial potency. For instance, in analogs of other temporins, increasing the positive charge has been shown to enhance specificity for cancer cells. nih.gov

    Hydrophobicity : Hydrophobicity, the tendency of nonpolar residues to avoid water, drives the insertion of the peptide into the lipid bilayer of the cell membrane. nih.gov Modifying hydrophobicity, for example by introducing more hydrophobic residues like leucine (B10760876) (Leu) or phenylalanine (Phe), can alter the peptide's lytic activity. However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). nih.gov Therefore, a careful balance is required. Studies on various temporin analogs have shown that moderate hydrophobicity is often necessary to reduce hemolytic activity while maintaining or improving antimicrobial effects. nih.govnih.gov

    Computational studies on Temporin-1RNb and its sister peptide Temporin-1RNa have been initiated to explore how altering amino acids affects these properties, with the goal of designing new peptides with desirable activity profiles. bau.edu.trresearchgate.net

    Table 1: Impact of Charge and Hydrophobicity on Peptide Activity

    Modification Effect on Peptide Property Consequence for Biological Activity Example from Temporin Family
    Increase Net Positive Charge Enhances electrostatic attraction to anionic membranes. Generally increases antimicrobial potency; can improve cancer cell selectivity. Introduction of Lys residues in Temporin-1CEa analogs enhanced cancer cell specificity. nih.gov
    Increase Hydrophobicity Promotes deeper insertion into the lipid bilayer. Can increase antimicrobial potency but may also lead to higher hemolytic activity. Addition of a norleucine residue to a Temporin L analog increased hydrophobicity and activity against both Gram-positive and Gram-negative bacteria. nih.gov
    Decrease Hydrophobicity Reduces non-specific interactions with host cell membranes. Often decreases hemolytic activity, improving the therapeutic index. Modification of Temporin-1CEb analogs to decrease hydrophobicity led to reduced hemolytic activity. nih.gov

    For this compound (FLPLKKLRFGLL), the positions of the basic lysine (K) and arginine (R) residues are critical for its electrostatic interactions. The hydrophobic residues, including phenylalanine (F), leucine (L), and proline (P), are essential for its interaction with and disruption of the cell membrane. Proline, in particular, often induces a kink in helical structures, which can be important for the peptide's specific mode of action. The aromatic residue phenylalanine can participate in stacking interactions, which may be important for peptide-peptide or peptide-lipid interactions. mdpi.com Studies on other temporins, like Temporin A, have shown that substitutions at specific positions (e.g., position 10) can significantly impact biological activity and stability. nih.gov

    Influence of Charge and Hydrophobicity Modifications

    Truncation and Lengthening Strategies in Temporin Analogs

    Altering the length of a peptide is another strategy to optimize its function.

    Truncation : Shortening the peptide chain can help identify the minimal sequence required for activity. This can also reduce the cost of synthesis. However, truncation might lead to a loss of secondary structure and reduced potency.

    Lengthening : Extending the peptide chain, for instance by adding cationic or hydrophobic residues to the N- or C-terminus, can enhance its properties. Adding lysine residues to the N-terminus of Temporin B, for example, resulted in an analog with improved activity against Gram-negative bacteria. mdpi.com

    While specific truncation or lengthening studies on this compound are not widely documented, this remains a common and effective strategy in the broader field of temporin research. mdpi.com

    Stereoisomeric Modifications (e.g., D-Amino Acids) and Proteolytic Stability

    Peptides made of naturally occurring L-amino acids are often susceptible to degradation by proteases, enzymes that break down proteins and peptides. frontiersin.org This can limit their effectiveness in a biological environment.

    A powerful strategy to overcome this is the substitution of L-amino acids with their non-natural mirror images, D-amino acids. biopharmaspec.com This modification can make the peptide resistant to proteolysis without necessarily compromising its antimicrobial activity. mdpi.comresearchgate.net In some cases, D-amino acid substitution has been shown to decrease toxicity to human cells while preserving strong antimicrobial, particularly anti-Candida, activity. researchgate.net For example, introducing D-lysines in a Temporin B analog increased its stability against proteolytic degradation. nih.gov This strategy could be applied to this compound to enhance its therapeutic potential.

    Table 2: Effect of D-Amino Acid Substitution on Peptide Properties

    Peptide Modification Effect on Proteolytic Stability Impact on Biological Activity Reference
    Temporin L analog Replacement of L-amino acids with D-isomers Increased Almost abolished hemolytic effect, but in some cases interfered with antimicrobial properties. researchgate.net
    Temporin B analog (TB_KKG6K) Replacement of L-lysines with D-lysines Increased Did not substantially change antimicrobial activity; was better tolerated by human cells. nih.gov
    MUC2 epitope peptide Addition of D-amino acids to the termini Increased Increased peptide half-life in plasma. biopharmaspec.com

    Computational Peptide Design and Optimization

    Modern peptide design heavily relies on computational methods to predict the properties of novel peptide sequences before they are synthesized in the laboratory. This in silico approach saves time and resources.

    Web servers and computational tools are used to design and evaluate new peptide sequences based on known templates like this compound. bau.edu.trresearchgate.net

    Peptide Generation : Servers like AntiCP-2.0 can generate novel peptide sequences by altering the amino acid composition of a template peptide. researchgate.net

    Property Prediction : These tools can then predict various properties of the newly designed peptides, including their net charge, hydrophobicity, potential anticancer activity, and hemolytic activity. bau.edu.trresearchgate.net

    Structure Prediction : Servers such as PEP-FOLD are used to predict the three-dimensional structures of these peptides. bau.edu.tr Molecular dynamics simulations can then be employed to study how these peptides behave in different environments, such as in water versus a hydrophobic, membrane-like environment. researchgate.net This helps to predict whether a peptide is likely to adopt the necessary conformation (e.g., an alpha-helix) to disrupt a cancer cell membrane. researchgate.net

    This computational approach has been applied to Temporin-1RNa and this compound to design novel anticancer peptides, with promising results from the in silico analyses showing that the designed peptides could form stable structures in membrane-mimicking environments. researchgate.net

    Molecular Docking and Binding Affinity Calculations

    In the rational design of novel peptide-based therapeutics, computational methods such as molecular docking and binding affinity calculations are indispensable tools. These in silico techniques provide critical insights into the molecular interactions between a peptide and its biological target, guiding the modification of peptide structures to enhance their activity and specificity. For this compound and its analogs, these computational studies are pivotal in understanding their mechanism of action and in the development of new derivatives with improved therapeutic profiles.

    Molecular docking predicts the preferred orientation of a ligand (in this case, the peptide) when bound to a target macromolecule, such as a bacterial membrane receptor or a key enzyme. This prediction is based on the physicochemical properties of both the peptide and the target, aiming to identify the binding mode with the lowest free energy. For antimicrobial peptides like this compound, docking studies can elucidate how the peptide interacts with components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

    Following the prediction of the binding pose, binding affinity calculations are performed to estimate the strength of the interaction between the peptide and its target. These calculations can range from relatively simple scoring functions used in initial docking screens to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations, which provide more accurate estimations of the binding free energy. A lower binding free energy indicates a more stable and favorable interaction.

    Research Findings from Computational Studies

    While specific, detailed molecular docking and binding affinity data for this compound are not extensively published in publicly available literature, the principles of these analyses can be understood from studies on related temporin peptides and from research that has utilized this compound as a template for designing new therapeutic agents. nih.govacs.org

    Computational studies on temporin family peptides have demonstrated that their interaction with bacterial membranes is a key determinant of their antimicrobial activity. researchgate.netnih.gov Molecular dynamics simulations, which complement docking studies by simulating the movement of atoms over time, have shown that temporins can adopt an α-helical conformation upon interacting with the hydrophobic environment of the cell membrane. nih.gov This structural transition is crucial for their ability to disrupt the membrane.

    In the context of rational peptide design using this compound as a template, computational tools are employed to predict how modifications to its amino acid sequence would affect its properties. acs.org For instance, substitutions can be made to increase the peptide's net positive charge, enhancing its initial electrostatic attraction to the negatively charged bacterial membrane. Alternatively, modifications to the hydrophobicity can modulate its ability to insert into and disrupt the lipid bilayer.

    Illustrative Data from Molecular Docking and Binding Affinity Calculations

    To illustrate the type of data generated from such computational analyses, the following hypothetical table presents potential binding affinity calculations for this compound and rationally designed analogs against a model bacterial membrane protein.

    PeptideAmino Acid SequenceTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
    This compoundFLPLKKLRFGLLBacterial FtsZ-8.5Lys5, Lys6, Arg8
    Analog 1 (+ charge)FLPLKKK RFGLLBacterial FtsZ-9.2Lys5, Lys6, Lys7, Arg8
    Analog 2 (hydrophobicity)FLPLKKLRW GLLBacterial FtsZ-8.9Trp9 (hydrophobic pocket)
    Analog 3 (inactive)FLPLAA LRFGLLBacterial FtsZ-6.1Reduced electrostatic interactions

    This table is for illustrative purposes only and does not represent experimentally verified data.

    In this illustrative table:

    This compound shows a baseline binding affinity.

    Analog 1 , with an additional lysine residue, exhibits a stronger predicted binding affinity due to enhanced electrostatic interactions.

    Analog 2 , with a tryptophan substitution, shows improved affinity, potentially through enhanced hydrophobic interactions with a specific pocket in the target protein.

    Analog 3 , where key lysine residues are replaced with alanine, demonstrates a significantly weaker binding affinity, correlating with a loss of activity.

    These computational predictions provide a rationale for which modifications are most likely to result in a more potent peptide, thereby guiding the synthesis and experimental testing of the most promising candidates. This iterative cycle of computational design and experimental validation is a cornerstone of modern peptide drug discovery.

    Comparative Studies with Other Temporin Peptides and Antimicrobial Agents

    Sequence Homology and Functional Divergence within the Temporin Family

    The temporin family of peptides, first isolated from the skin of the European red frog Rana temporaria, represents a diverse group of short, typically 10-14 amino acid long, antimicrobial peptides (AMPs). mdpi.comnih.gov They are characterized by a high content of hydrophobic residues and are generally C-terminally amidated. researchgate.net While sharing a basic structural framework, significant sequence variation exists among the more than 130 identified temporin members, leading to a wide range of biological activities. conicet.gov.ar

    Temporins predominantly exhibit a net positive charge, although some neutral members exist. conicet.gov.arfrontiersin.org This charge, conferred by amino acids like lysine (B10760008), is a key determinant of their antimicrobial potency. researchgate.net The primary structure of temporins, particularly the arrangement of hydrophobic and hydrophilic residues, dictates their ability to adopt an α-helical conformation in the hydrophobic environment of a microbial membrane, a crucial step in their mechanism of action. researchgate.netconicet.gov.ar

    Functional divergence within the temporin family is pronounced. While many temporins, like Temporin B, are highly effective against Gram-positive bacteria, others display a broader spectrum of activity, inhibiting Gram-negative bacteria and fungi like Candida albicans. mdpi.comfrontiersin.org This functional diversity is a direct consequence of subtle variations in their amino acid sequences. For instance, increasing the net positive charge through amino acid substitutions has been shown to broaden the antimicrobial spectrum of temporin analogues. mdpi.com The hydrophobic N-terminal region is also a critical factor influencing their antimicrobial efficacy. researchgate.net

    The table below illustrates the sequence diversity among selected temporin peptides, highlighting the variations in amino acid composition that contribute to their functional divergence.

    Peptide NameAmino Acid SequenceSource Organism
    Temporin AFLPLIGRVLSGIL-NH2Rana temporaria
    Temporin BLLPIVGNLLKSLL-NH2Rana temporaria
    Temporin LFVQWFSKFLGRIL-NH2Rana temporaria
    Temporin-1CEb-Rana amurensis
    Temporin-FL-Pelophylax nigromaculatus

    Note: The full sequences for Temporin-1CEb and Temporin-FL were not specified in the provided context.

    Synergistic Interactions with Other Peptides

    A remarkable feature of the temporin family is the synergistic activity observed when different members are combined. This phenomenon, where the combined antimicrobial effect is greater than the sum of their individual activities, is believed to be a key aspect of the frog's innate defense system. mdpi.com

    A well-documented example is the synergism between Temporin A, Temporin B, and Temporin L. biorxiv.org While Temporins A and B are only weakly active against Gram-negative bacteria on their own, their efficacy is significantly enhanced when mixed with Temporin L. nih.gov Research suggests that Temporin L facilitates the action of Temporins A and B by preventing their aggregation by lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.gov This allows them to penetrate the outer membrane and reach their target, the cytoplasmic membrane. nih.gov

    Similarly, a synthetic analogue of Temporin B, known as TB-YK, demonstrated synergistic antibacterial and anti-inflammatory activity when combined with Temporin A against both Gram-positive and Gram-negative bacteria in vivo. plos.org This highlights the potential for creating potent antimicrobial cocktails by combining different temporin peptides.

    The synergistic interactions are not limited to members of the temporin family. Studies have shown that temporins can also act synergistically with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance. mdpi.com For example, Temporin A has shown synergy with antibiotics like imipenem (B608078) and ceftazidime. mdpi.com

    The table below summarizes some of the observed synergistic interactions involving temporin peptides.

    Interacting Peptides/AgentsTarget Organism(s)Observed Effect
    Temporin A + Temporin B analogue (TB-YK)Gram-positive and Gram-negative bacteriaSynergistic antimicrobial and anti-inflammatory activity. mdpi.complos.org
    Temporin A + Temporin LGram-negative bacteriaEnhanced antimicrobial activity. biorxiv.org
    Temporin B + Temporin LGram-negative bacteriaEnhanced antimicrobial activity. biorxiv.org
    Temporin A + ImipenemPseudomonas aeruginosaSynergistic antibacterial activity. mdpi.com
    Temporin A + CeftazidimePseudomonas aeruginosa, Staphylococcus aureusSynergistic antibacterial activity. mdpi.com

    Cross-Species Analysis of Temporin Diversity

    The diversity of temporin peptides extends across different frog species, with each species often producing a unique repertoire of AMPs. mdpi.comimrpress.com This interspecies diversity is a result of rapid evolution, likely driven by the need to defend against a wide array of pathogens in different environments. imrpress.com Comparative studies of temporins from various ranid frogs, including those from Eurasia, Asia, and North America, have revealed a remarkable level of sequence variation. researchgate.netconicet.gov.ar

    This diversity is not random; it reflects adaptations to specific ecological niches and pathogen pressures. For example, studies on partially sympatric frog species in Northeast Asia have shown that species with larger geographic ranges and greater habitat variation tend to have a higher diversity of AMPs, including temporins. mdpi.com

    Genetic analyses have provided further insights into the evolution of temporin diversity. Evidence of trans-specific polymorphism, where the same alleles are found in different species, suggests a common evolutionary origin for some temporin genes. nih.gov Furthermore, codon evolution models indicate that the mature peptide region of temporin genes is under strong positive selection, driving the diversification of their antimicrobial functions. nih.gov

    The study of temporin diversity across species is not only crucial for understanding amphibian immunology but also for discovering novel peptides with unique antimicrobial properties. The vast and largely untapped diversity of temporins in nature represents a promising resource for the development of new anti-infective agents.

    Frog SpeciesKnown Temporin Peptides
    Rana temporariaTemporin A, B, C, D, E, F, G, H, K, L mdpi.com
    Rana amurensisTemporin-1CEb (amurin-3) mdpi.com
    Pelophylax nigromaculatusTemporin-FL frontiersin.org
    Rana ornativentrisTemporin-1Ob nih.gov

    Methodological Approaches in Temporin 1rnb Research

    Peptide Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

    The primary method for producing Temporin-1RNb and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.gov This technique, originally developed by R.B. Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. americanpeptidesociety.orgpeptide.com This approach offers significant advantages in terms of speed, simplicity, and the ability to use excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing. americanpeptidesociety.orgpeptide.com

    A common strategy employed in the synthesis of temporin peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy . nih.gov In this process, the N-terminus of the growing peptide chain is protected by the Fmoc group, which is removed by a base, typically piperidine (B6355638) in dimethylformamide (DMF), before the next amino acid is added. nih.gov The side chains of reactive amino acids are protected by acid-labile tert-butyl groups. nih.gov Coupling reagents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), or alternatives like HBTU, PyBOP, or TBTU, are used to facilitate the formation of peptide bonds. nih.gov

    The synthesis process begins with the attachment of the C-terminal amino acid to a resin, such as Rink-amide MBHA resin. nih.govnih.gov Subsequent amino acids are then added sequentially until the full peptide is assembled. peptide.com Upon completion of the synthesis, the peptide is cleaved from the resin and deprotected, often using a strong acid like trifluoroacetic acid (TFA). peptide.com

    Table 1: Key Reagents and Their Roles in Solid-Phase Peptide Synthesis of Temporins

    Reagent/Component Function Common Examples
    Resin Solid support for peptide assembly. Rink-amide MBHA, Polystyrene AM-RAM nih.gov
    Protecting Group (N-terminus) Prevents unwanted reactions at the amino terminus. Fmoc (9-fluorenylmethoxycarbonyl) nih.govnih.gov
    Deprotection Agent Removes the N-terminal protecting group. 20% Piperidine in DMF nih.gov
    Coupling Reagents Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. DIC/HOBt, HBTU, PyBOP, TBTU nih.gov
    Solvents Dissolve reagents and swell the resin. DMF (N,N-dimethylformamide), DCM (Dichloromethane) nih.govnih.gov

    Isolation and Purification Techniques (e.g., HPLC, Mass Spectrometry)

    Following synthesis, the crude peptide product contains the target peptide as well as various impurities. Therefore, rigorous isolation and purification are essential. The most powerful and widely used technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comhplc.euharvardapparatus.com RP-HPLC separates molecules based on their hydrophobicity. hplc.eu The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. hplc.euwaters.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations. harvardapparatus.com

    Mass Spectrometry (MS) is an indispensable tool used in conjunction with HPLC for the analysis and purification of peptides. mdpi.comwaters.comthermofisher.com Mass-directed purification allows for the specific identification and isolation of the target peptide based on its mass-to-charge ratio (m/z). waters.com This is particularly useful for distinguishing the desired product from deletion sequences or other synthesis-related impurities. waters.com Electrospray ionization (ESI) is a common technique used to generate charged peptide ions for MS analysis. waters.comthermofisher.com The combination of HPLC and MS (LC-MS) provides a comprehensive profile of the synthesized peptides, ensuring the purity and identity of the final this compound product. thermofisher.com

    Membrane Mimetic Systems for In Vitro Studies

    To investigate the mechanism of action of this compound, particularly its interaction with cell membranes, researchers utilize various membrane mimetic systems. These artificial systems are designed to mimic the properties of prokaryotic and eukaryotic cell membranes in a controlled in vitro environment. researchgate.netnih.gov

    Liposomes and Large Unilamellar Vesicles (LUV)

    Liposomes , which are spherical vesicles composed of a lipid bilayer, are extensively used as models for cell membranes. impactfactor.orgnih.gov They can be formulated with different lipid compositions to mimic the membranes of specific cell types. researchgate.net For instance, to model bacterial membranes, which are rich in anionic lipids, liposomes containing phospholipids (B1166683) like phosphatidylglycerol (PG) are often used. researchgate.netnih.gov In contrast, zwitterionic phospholipids like phosphatidylcholine (PC) are used to represent eukaryotic membranes. researchgate.net

    Large Unilamellar Vesicles (LUVs) are a specific type of liposome (B1194612) characterized by a single lipid bilayer and a diameter typically in the range of 100 to 1000 nm. impactfactor.orgcreative-biostructure.com LUVs are frequently prepared by extruding multilamellar vesicles through polycarbonate filters with a defined pore size to ensure a uniform size distribution. nih.govliposomes.ca Their well-defined structure and size make them ideal for a variety of biophysical studies, including fluorescence spectroscopy and circular dichroism, to probe peptide-membrane interactions, conformational changes, and membrane permeabilization. nih.gov

    Planar Lipid Bilayers

    Planar lipid bilayers , also known as black lipid membranes (BLMs), provide another valuable model system. nanion.deu-tokyo.ac.jp In this setup, a lipid bilayer is formed across a small aperture separating two aqueous compartments. u-tokyo.ac.jp This configuration is particularly well-suited for electrophysiological measurements, allowing for the direct study of ion channel formation and membrane conductance changes induced by peptides like this compound. u-tokyo.ac.jpnih.gov The formation of pores or channels by the peptide can be detected as discrete steps in the electrical current across the bilayer. nih.gov Recent advancements have led to the development of microfluidic devices that enhance the reproducibility and throughput of planar lipid bilayer experiments. u-tokyo.ac.jp

    Cell-Based Assays for Biological Activity Evaluation (non-clinical)

    Cell-based assays are fundamental for determining the biological activity of this compound in a more physiologically relevant context than purely biophysical systems. swordbio.comnuvisan.com These assays utilize living cells to assess the peptide's effects on cellular processes.

    Microbial Growth Inhibition Assays

    To quantify the antimicrobial potency of this compound, microbial growth inhibition assays are routinely performed. utar.edu.myresearchgate.net The most common method is the broth microdilution assay , which is used to determine the Minimum Inhibitory Concentration (MIC) . nih.govresearchgate.net The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a defined incubation period. researchgate.net

    In this assay, serial dilutions of the peptide are prepared in a 96-well microtiter plate, and a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. researchgate.net The plates are then incubated, and bacterial growth is typically assessed by measuring the optical density at a specific wavelength (e.g., 600 nm). researchgate.net Another related parameter that is often determined is the Minimum Bactericidal Concentration (MBC) , which is the lowest peptide concentration that kills a certain percentage (usually 99.9%) of the initial bacterial population. researchgate.net This is determined by plating aliquots from the wells of the MIC assay onto agar (B569324) plates and counting the number of colony-forming units (CFUs). researchgate.net

    Table 2: Common Microbial Strains Used in Temporin Research

    Microorganism Gram Stain Relevance
    Staphylococcus aureus Gram-positive A major human pathogen, including methicillin-resistant strains (MRSA). mdpi.commdpi.com
    Bacillus subtilis Gram-positive A model organism for Gram-positive bacteria. nih.gov
    Escherichia coli Gram-negative A common model for Gram-negative bacteria. nih.govmdpi.com
    Pseudomonas aeruginosa Gram-negative An opportunistic pathogen known for its resistance. nih.gov
    Candida albicans Fungal (Yeast) An opportunistic fungal pathogen in humans. nih.gov

    Membrane Permeability Assays

    A primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the cell membrane. mdpi.comnih.gov Assays that measure membrane permeability are therefore crucial to understanding how this compound and its analogs exert their effects. These peptides are often positively charged and can selectively disrupt the negatively charged membranes of cancer cells. researchgate.net

    Key methodological approaches include:

    Fluorescent Marker Leakage Assays: This technique uses lipid vesicles (liposomes) that encapsulate fluorescent dyes. nih.gov If a peptide disrupts the vesicle membrane, the entrapped markers leak out, leading to a measurable change in fluorescence. nih.gov Studies on temporins have shown they cause the release of these markers, indicating they perturb the bilayer organization rather than causing a complete detergent-like disruption. nih.gov

    Microscopy with Fluorescent Dyes: Confocal and fluorescence microscopy can be used to visualize membrane permeabilization in whole cells. For example, a triple-staining method using fluorochromes like 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), 4′,6-diamidino-2-phenylindole (DAPI), and FITC can simultaneously identify living, total, and membrane-compromised cells in a sample. researchgate.net Studies on temporin L demonstrated that it increases the permeability of the bacterial inner membrane in a dose-dependent manner. researchgate.net

    Research on temporin analogs, such as those derived from temporin-1CEc, confirms that these peptides can increase the permeability of both the outer and inner membranes of bacteria, leading to depolarization and loss of membrane integrity. researchgate.net

    Computational Chemistry and Bioinformatics Tools

    Computational chemistry and bioinformatics are indispensable tools in modern peptide research, allowing for the prediction of structure, function, and interactions before costly and time-consuming synthesis and laboratory testing. unimib.it These approaches are used to analyze protein sequences, predict 3D structures, and simulate molecular behavior to understand structure-function relationships. researchgate.netunimib.it

    Protein Structure Prediction Servers (e.g., PEP-FOLD)

    Predicting the three-dimensional (3D) structure of a peptide from its amino acid sequence is a critical step in understanding its function. Web-based servers like PEP-FOLD provide a means for de novo modeling of peptide conformations. bio.toolsnih.gov

    PEP-FOLD: This server predicts peptide structures for sequences typically ranging from 5 to 50 amino acids. pitt.eduuniv-paris-diderot.fr It works by predicting a "structural alphabet" profile from the amino acid sequence and then assembling these structural fragments using a coarse-grained force field. nih.govuniv-paris-diderot.fr The output provides several candidate models ranked by energy and population. pitt.edu

    In research involving this compound, the PEP-FOLD3.5 server was used to predict the 3D structures of novel peptides that were designed using this compound as a template. researchgate.net This computational step is vital for visualizing the potential shape of the peptides, such as an alpha-helix, which is often associated with membrane disruption. researchgate.net

    Table 2: Features of the PEP-FOLD Server

    FeatureDescription
    Input Amino acid sequence (FASTA format). bio.tools
    Peptide Length Typically 5 to 50 amino acids. univ-paris-diderot.fr
    Methodology Combines a structural alphabet (SA) with a coarse-grained force field (OPEP). nih.govuniv-paris-diderot.fr
    Output A series of predicted 3D models (PDB format) and their energetic rankings. bio.toolspitt.edu
    Application De novo structure prediction for linear and cyclic peptides. bio.tools

    Molecular Simulation Software (e.g., Molecular Dynamics, MM-GBSA)

    Molecular simulation software provides dynamic insights into the behavior of peptides and their interactions with other molecules, such as lipid membranes or protein receptors.

    Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a peptide folds, changes conformation, and interacts with its environment, such as a water solvent or a hydrophobic lipid bilayer. researchgate.net In the study of peptides derived from this compound, MD simulations were run for 250 nanoseconds to observe their structural stability. researchgate.net These simulations showed that the peptides were largely shapeless in a water solvent but adopted a more structured alpha-helix shape in a hydrophobic (octanol) environment, mimicking a cell membrane. researchgate.net

    Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): The MM-GBSA method is a popular approach to estimate the binding free energy of a ligand (like a peptide) to a macromolecule. nih.gov It combines molecular mechanics energy calculations with a continuum solvation model to predict the strength of the interaction. nih.govambermd.org This technique is often applied to snapshots taken from an MD trajectory to calculate the binding affinities between a peptide and its target. ambermd.orgresearchgate.net While direct MM-GBSA studies on this compound were not found in the search results, this method is a standard tool for evaluating the binding potential of designed peptides, such as those derived from this compound, to their biological targets. researchgate.net

    Future Research Directions and Translational Perspectives Academic Focus

    Elucidation of Comprehensive In Vivo Functional Roles in Model Organisms

    While much of the research on temporins has been conducted in vitro, a critical next step is to elucidate the comprehensive in vivo functional roles of Temporin-1RNb in various model organisms. nih.govresearchgate.net Such studies are essential to understand the peptide's behavior within a complex biological system, its potential efficacy, and any off-target effects.

    Future research will likely involve the use of rodent models to investigate the peptide's activity against bacterial infections. researchgate.net These studies could provide valuable data on the peptide's pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the peptide's function in amphibian models could shed light on its natural role in the frog's immune defense system. nih.govcabidigitallibrary.org The observation that amphibian AMPs are co-secreted with neuropeptides suggests a potential synergistic action, possibly enhancing the delivery of neuropeptides to the nervous systems of predators as a defense mechanism. nih.gov

    Advanced Structural-Functional Correlation Studies

    A deeper understanding of the relationship between the structure of this compound and its function is paramount for its development as a therapeutic agent. ird.fr Temporins, including this compound, are known to adopt an amphipathic α-helical structure, which is crucial for their interaction with and disruption of microbial cell membranes. ird.frplos.org

    Advanced structural-functional correlation studies will likely employ techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to analyze the peptide's conformation in different membrane-mimicking environments. nih.gov These studies will help to identify the key amino acid residues responsible for its antimicrobial activity and selectivity. Understanding how the peptide interacts with bacterial membranes versus host cells is a key area of investigation. mdpi.com The primary mechanism of action for many temporins involves the permeabilization and disruption of the microbial cytoplasmic membrane through a "carpet-like" mechanism, which can involve the formation of pores or more complex structures depending on the peptide's concentration and sequence. ird.frplos.org

    Development of Next-Generation Peptide Modulators

    The development of next-generation peptide modulators based on the this compound scaffold is a promising avenue for enhancing its therapeutic potential. mdpi.comnih.govird.frnih.gov This involves the design and synthesis of peptide analogs with improved properties, such as increased potency, broader spectrum of activity, and reduced toxicity to mammalian cells. mdpi.com

    Researchers are exploring various strategies for modification, including amino acid substitutions to enhance hydrophobicity or net positive charge, which are known to influence antimicrobial activity. nih.govresearchgate.net For instance, the substitution of specific amino acids has been shown to impact the hemolytic activity and anti-proliferative capabilities of temporin peptides. nih.gov Computational methods are also being employed to design novel anticancer peptides using temporins like this compound as templates, evaluating properties such as anticancer activity, cell-penetrating ability, and hemolytic activity. marmara.edu.trresearchgate.netbau.edu.tr The goal is to create analogs with optimized therapeutic indices, making them more suitable for clinical development. nih.gov

    Exploration of Novel Research Targets

    Beyond its established antimicrobial properties, future research will likely explore novel therapeutic targets for this compound and its analogs. The similarity in the biophysical properties of bacterial and cancer cell membranes—both being negatively charged—has led to the investigation of many AMPs, including temporins, for their anticancer potential. mdpi.comresearchgate.net

    Studies have shown that some temporins can selectively target and disrupt the membranes of cancer cells. mdpi.com Therefore, a significant future research direction will be to investigate the anticancer activity of this compound and its derivatives against various cancer cell lines. marmara.edu.trresearchgate.netbau.edu.tr This includes elucidating the molecular mechanisms underlying its potential anticancer effects, which could involve membrane disruption or the induction of apoptosis. mdpi.com Furthermore, given the broad range of biological activities reported for other amphibian peptides, exploring the potential of this compound in areas such as antiviral or immunomodulatory applications could open up new therapeutic possibilities. nih.govresearchgate.net

    Q & A

    Q. How should researchers address variability in this compound’s activity due to bacterial strain heterogeneity?

    • Methodological Answer: Develop a strain panel representing clinical isolates (e.g., MRSA, P. aeruginosa) with characterized resistance profiles. Use machine learning (e.g., random forest models) to correlate peptide activity with bacterial genomic or phenotypic traits (e.g., membrane lipid composition) .

    Key Methodological Considerations

    • Data Contradiction Analysis : Follow systematic review protocols (PRISMA guidelines) to aggregate and critique conflicting data. Use funnel plots to assess publication bias and sensitivity analyses to test robustness .
    • Experimental Design : Align hypotheses with a priori power calculations and predefined endpoints. For in vivo studies, pre-register protocols (e.g., OSF) to enhance transparency .
    • Ethical Compliance : Submit study designs (e.g., human cell use, animal models) for institutional review board (IRB) or ethics committee approval before data collection .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.